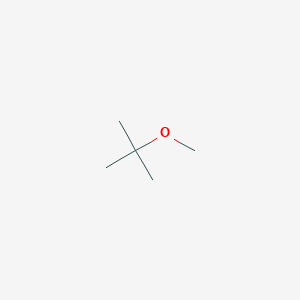

tert-Butyl methyl ether

概述

描述

tert-Butyl methyl ether (MTBE), chemically known as 2-methoxy-2-methylpropane (C₅H₁₂O), is a colorless, volatile liquid with a distinctive ether-like odor. It is synthesized via the reaction of methanol with isobutylene and is primarily used as a gasoline additive to enhance octane ratings and reduce emissions of carbon monoxide and hydrocarbons . MTBE’s high solubility in water (4.8% at 20°C) and low biodegradability have raised environmental concerns, particularly regarding groundwater contamination . Beyond fuel applications, MTBE is utilized in laboratories as an extractant for flavor compounds in food chemistry, demonstrating its versatility .

准备方法

Methyl tert-butyl ether is synthesized through the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts light hydrocarbons into carbon monoxide and hydrogen. These gases then react in the presence of a catalyst to form methanol. Isobutylene can be produced through various methods, including the isomerization of n-butane into isobutane, which is then dehydrogenated to isobutylene .

化学反应分析

Methyl tert-butyl ether undergoes several types of chemical reactions, including:

Oxidation: Methyl tert-butyl ether can be oxidized to form tert-butyl formate and formaldehyde.

Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Hydrolysis: In the presence of strong acids or bases, methyl tert-butyl ether can be hydrolyzed to form methanol and isobutylene.

Common reagents used in these reactions include strong acids like sulfuric acid and strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Petrochemical Industry

1.1 Gasoline Additive

MTBE is primarily used as an octane booster in gasoline formulations. It enhances the octane rating of fuels, which improves engine performance and reduces knocking. In the United States, it was reported that MTBE constituted over 30% of the gasoline sold in 1997, indicating its widespread use as a fuel oxygenate to reduce carbon monoxide and unburnt hydrocarbon emissions during combustion .

1.2 Production of Isobutene

MTBE can be cracked back into isobutene and methanol at elevated temperatures using acidic catalysts. This reaction is significant for producing isobutene, a precursor for various chemical syntheses . The ability to recycle methanol back into the MTBE production process also enhances its utility in the petrochemical sector.

Chemical Synthesis

2.1 Solvent for Organic Reactions

Due to its lack of acidic hydrogen atoms, MTBE serves as an excellent solvent for various organic reactions, including Grignard reactions. Its properties allow it to dissolve a wide range of organic compounds without participating in side reactions .

2.2 Intermediate in Chemical Reactions

MTBE is utilized in synthesizing several important chemicals such as methacrolein, methacrylic acid, and isoprene. These compounds are crucial for producing polymers and other materials used in everyday products .

Environmental Applications

3.1 Groundwater Remediation

Research indicates that stable carbon isotope analysis can be employed to study the anaerobic biodegradation of MTBE in contaminated groundwater sites . This application highlights MTBE's role not only as a pollutant but also as a subject of environmental remediation studies.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Gasoline Additive | Increases octane rating and reduces emissions | Improved engine performance; lower emissions |

| Petrochemical Production | Source of isobutene through cracking | Recycling potential; versatile chemical feedstock |

| Organic Solvent | Solvent for Grignard and other reactions | High solubility; minimal side reactions |

| Chemical Synthesis | Intermediate for methacrolein and methacrylic acid | Essential for polymer production |

| Environmental Remediation | Used in studies on biodegradation | Insights into pollutant degradation |

Case Studies

5.1 Case Study: MTBE in Gasoline Blending

In a study conducted in the United States, it was found that blending gasoline with up to 15% MTBE did not impair motor power or increase fuel consumption while significantly reducing harmful emissions such as carbon monoxide and unburnt hydrocarbons . This case illustrates MTBE's effectiveness as an environmentally friendly fuel additive.

5.2 Case Study: Biodegradation of MTBE

A field study analyzed groundwater contamination from gasoline leaks containing MTBE. The findings demonstrated that certain microbial populations could degrade MTBE under anaerobic conditions, providing valuable data for remediation strategies . This case emphasizes the dual role of MTBE as both a contaminant and a subject for environmental science research.

作用机制

The mechanism by which methyl tert-butyl ether exerts its effects involves its ability to increase the oxygen content of gasoline, thereby improving combustion efficiency and reducing the formation of harmful emissions. At the molecular level, methyl tert-butyl ether interacts with hydrocarbons in gasoline to enhance their octane rating and prevent engine knocking .

相似化合物的比较

Ethyl tert-Butyl Ether (ETBE)

Chemical Properties and Synthesis ETBE (C₆H₁₄O) is structurally analogous to MTBE but replaces methanol with ethanol in its synthesis, reacting isobutylene with ethanol. It has a boiling point of 73°C and a water solubility of 1.2% at ambient temperatures, slightly lower than MTBE .

Applications and Market Dynamics Like MTBE, ETBE is a fuel oxygenate, but it is more expensive due to ethanol’s higher cost. Its primary advantage lies in complying with bioethanol mandates, as it incorporates renewable ethanol . Globally, MTBE dominates the market due to cost-effectiveness, though ETBE adoption is growing in regions with strict biofuel policies .

Environmental and Health Considerations

ETBE exhibits superior biodegradability compared to MTBE, reducing long-term environmental persistence. Studies indicate that ETBE degrades 2–3 times faster in soil and water, mitigating groundwater contamination risks . Toxicological profiles of both compounds are similar, but ETBE’s lower volatility may reduce airborne exposure risks .

Table 1: Key Properties of MTBE vs. ETBE

Methyl tert-Amyl Ether (TAME)

Structural and Functional Insights TAME (C₆H₁₄O) shares MTBE’s ether functionality but uses tert-amyl alcohol instead of methanol. It has a higher molecular weight (102.18 g/mol) and boiling point (86°C), making it less volatile than MTBE .

Performance and Use Cases TAME is less common than MTBE but offers comparable octane-enhancing properties.

Diethyl Ether (DEE)

Metabolic and Environmental Behavior

DEE (C₄H₁₀O) is a simpler ether used as a solvent. Unlike MTBE, it can be metabolized by microorganisms like Graphium sp., which cometabolizes MTBE into tert-butyl alcohol (TBA) and tert-butyl formate (TBF). This pathway highlights MTBE’s environmental persistence compared to DEE .

Future Trends and Research Directions

- Biodegradation Innovations: Fungal strains like Graphium sp. show promise in degrading MTBE, though scalability challenges persist .

- Market Shifts : ETBE’s adoption is expected to rise, driven by biofuel mandates, despite higher production costs .

- Alternative Additives : Research into glycerol-derived ethers aims to balance performance and environmental safety .

生物活性

tert-Butyl methyl ether (TBME), a chemical compound commonly used as a solvent and in various industrial applications, has garnered attention for its biological activity. This article explores the cytotoxic effects, metabolic pathways, and potential therapeutic uses of TBME, drawing on diverse research findings and case studies.

TBME is a colorless, flammable liquid with a characteristic ether-like odor. It is primarily utilized in organic synthesis and as a solvent in laboratories. Its low boiling point and ability to dissolve a variety of organic compounds make it valuable in chemical processes.

Cytotoxicity Studies

Research indicates that TBME exhibits significant cytotoxic effects on various cell types. A study focused on its impact on Chinese hamster ovary (CHO) cells demonstrated that exposure to TBME resulted in:

- Cell Viability Reduction : Significant decreases in cell viability were observed at concentrations as low as 5 mM after 12 hours of exposure. At 50 mM and above, the reduction was pronounced (P < 0.05) .

- Lactate Dehydrogenase (LDH) Leakage : Increased LDH leakage indicated plasma membrane damage, a marker of cytotoxicity .

- Oxidative Stress : TBME exposure led to elevated levels of malondialdehyde (MDA), suggesting increased lipid peroxidation and oxidative stress .

Table 1: Effects of TBME on CHO Cells

| Concentration (mM) | Exposure Duration (h) | Cell Viability (%) | LDH Leakage (U/L) |

|---|---|---|---|

| 0 | 6 | 100 | 10 |

| 5 | 12 | 85 | 15 |

| 50 | 12 | 45 | 35 |

| 100 | 24 | 20 | 50 |

Metabolism and Excretion

TBME is metabolized primarily in the liver, where it is converted to tert-butanol. Studies have shown that TBME is well absorbed through inhalation and dermal routes, with rapid distribution in tissues. Its metabolic pathway includes:

- Absorption : Following inhalation or oral administration, TBME is absorbed efficiently.

- Metabolism : The primary metabolite, tert-butanol, undergoes further metabolism leading to various byproducts .

- Excretion : Metabolites are excreted via urine, with studies indicating that both humans and rats exhibit similar metabolic pathways .

Toxicological Profile

The toxicological profile of TBME highlights several adverse health effects associated with high-level exposures:

- Central Nervous System Effects : Symptoms of CNS depression have been reported following high-dose inhalation .

- Hepatotoxicity : Hepatic enzyme induction and hepatocellular hypertrophy were observed at elevated exposure levels, indicating potential liver damage .

- Reproductive Toxicity : Research has suggested that TBME may have reproductive toxicological effects, although mechanisms remain poorly understood .

Therapeutic Uses

Interestingly, TBME has been explored for therapeutic applications, particularly in medical procedures such as gallstone dissolution. Its properties allow it to act as a solvent for certain medications used in this context, demonstrating its versatility beyond industrial applications .

Case Studies

Several case studies have documented the effects of TBME exposure:

- Case Study on Occupational Exposure : In a cohort of workers exposed to TBME over extended periods, increased reports of respiratory issues and liver function abnormalities were noted.

- Clinical Study for Gallstone Dissolution : A controlled trial demonstrated the efficacy of TBME in dissolving cholesterol gallstones when administered intravesically, providing a non-invasive treatment option .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying MTBE in environmental or biological samples?

The ASTM D5441-21 standard specifies gas chromatography (GC) as the primary method for MTBE analysis. This protocol includes sample preparation, column selection (e.g., capillary columns), and calibration using certified reference materials. GC coupled with flame ionization or mass spectrometry detectors ensures high sensitivity and specificity, particularly for trace-level detection in complex matrices like water or soil .

Q. What safety protocols are essential for handling MTBE in laboratory settings?

Critical practices include:

- Use of fume hoods to prevent inhalation exposure, as MTBE vapors can cause CNS effects (e.g., dizziness, headache) .

- Emergency showers and eye wash stations must be accessible due to skin/eye irritation risks .

- Proper disposal following EPA guidelines, as MTBE is classified as hazardous waste. Spill containment protocols under OSHA 29 CFR 1910.120 are mandatory .

Q. How should researchers design in vivo studies to assess MTBE’s reproductive or endocrine toxicity?

Studies should follow a tiered approach:

- Tier 1 : Subchronic exposure (90-day) in rodents, monitoring organ weights (e.g., liver, kidneys) and hormonal biomarkers .

- Tier 2 : Multigenerational studies to evaluate fertility, litter size, and developmental anomalies. Dose selection should align with NOAEL/LOAEL thresholds identified in prior subchronic studies .

Q. What monitoring methods are validated for occupational exposure to MTBE?

The UK Health and Safety Executive’s MDHS70 (air sampling) and MDHS88 (diffusive sampling with GC analysis) are widely adopted. These methods quantify airborne MTBE concentrations and ensure compliance with workplace exposure limits (e.g., 8-hour TWA) .

Advanced Research Questions

Q. How can contradictions in MTBE’s toxicological data (e.g., carcinogenicity) be resolved?

Systematic reviews should:

- Differentiate between in vivo (rodent bioassays) and in vitro (e.g., bacterial mutagenicity assays) findings. For instance, MTBE’s tumorigenicity in rats (e.g., kidney adenomas) may not extrapolate to humans due to species-specific metabolic pathways .

- Apply weight-of-evidence frameworks, prioritizing studies with robust blinding, control groups, and statistical power .

Q. What mechanistic insights explain MTBE’s tumorigenic effects in animal models?

Proposed pathways include:

- Metabolic activation : Cytochrome P450-mediated oxidation to formaldehyde and tert-butanol, both implicated in DNA adduct formation .

- Oxidative stress : Depletion of glutathione in hepatic tissues, leading to lipid peroxidation and cellular damage . Advanced models (e.g., transgenic rodents, 3D organoids) are recommended to validate these mechanisms .

Q. What experimental conditions influence MTBE’s reactivity in synthetic chemistry applications?

MTBE’s ether bond is susceptible to acid-catalyzed cleavage, forming tert-butanol and methanol. Researchers must control:

- pH : Avoid strong acids (e.g., H₂SO₄) in reactions to prevent unintended decomposition .

- Temperature : Stability decreases above 40°C, necessitating inert atmospheres (N₂/Ar) for high-temperature syntheses .

Q. How can MTBE’s environmental persistence be assessed in laboratory-scale studies?

Key methodologies include:

- Biodegradation assays : Use OECD 301F tests with activated sludge to measure half-life under aerobic conditions .

- Photolysis studies : Simulate UV exposure in aqueous solutions, analyzing degradation byproducts (e.g., tert-butyl formate) via LC-MS .

- Soil column experiments : Monitor leaching potential using EPA SW-846 methods to predict groundwater contamination risks .

属性

IUPAC Name |

2-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020833 | |

| Record name | Methyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl tert-butyl ether appears as a colorless liquid with a distinctive anesthetic-like odor. Vapors are heavier than air and narcotic. Boiling point 131 °F. Flash point 18 °F. Less dense than water and miscible in water. Used as a octane booster in gasoline., Gas or Vapor; Liquid, A colorless liquid with a distinctive anesthetic-like odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless liquid with a distinctive anesthetic-like odor. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

131.4 °F at 760 mmHg (USCG, 1999), 55.1 °C, 55 °C, 131.4 °F | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-14 °F (USCG, 1999), -14 °F, -80 °C, -28 °C c.c. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility of water in methyl t-butyl ether: 1.5 g/100 g; unstable in acid solution, In water, 51,000 mg/L at 25 °C, 4.8 g/100 g in water, Soluble in water, Solubility in water 4wt%; solution of water in 1.3 wt%, Very soluble in ethanol, ethyl ether, Solubility in water, g/100ml at 20 °C: 4.2 | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7405 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7353 g/cu cm at 25 °C, Bulk density: 6.18 lb/gal, Relative density (water = 1): 0.7, 0.7405 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

250.0 [mmHg], VP: 245 mm Hg at 25 °C, 250 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 27 | |

| Record name | Methyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

1634-04-4 | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-tertiary-butyl ether (MTBE) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-tertiary-butyl-ether-mtbe-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 2-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I4YB3S89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164.2 °F (USCG, 1999), -108.6 °C, -109 °C, -164.2 °F | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl t-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL TERT-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/291 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。